Methyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a dimethoxy tetrahydroisoquinoline moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorobenzoyl Group:
Methoxylation: The dimethoxy groups are introduced through a methylation reaction using methanol and a methylating agent such as methyl iodide.
Esterification: Finally, the benzoate ester is formed through an esterification reaction between the hydroxyl group of the intermediate and methyl 4-hydroxybenzoate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or thiol in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes, to understand its therapeutic potential.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzoyl group may enhance its binding affinity to these targets, while the tetrahydroisoquinoline moiety can modulate its pharmacokinetic properties. The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(3-chlorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Methyl 4-((2-(3-bromobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Methyl 4-((2-(3-methylbenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Uniqueness
The uniqueness of Methyl 4-((2-(3-fluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate lies in the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26FNO6 |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
methyl 4-[[2-(3-fluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H26FNO6/c1-32-24-14-18-11-12-29(26(30)19-5-4-6-20(28)13-19)23(22(18)15-25(24)33-2)16-35-21-9-7-17(8-10-21)27(31)34-3/h4-10,13-15,23H,11-12,16H2,1-3H3 |
InChI Key |
ZEEFWGVMBTVGPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)F)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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